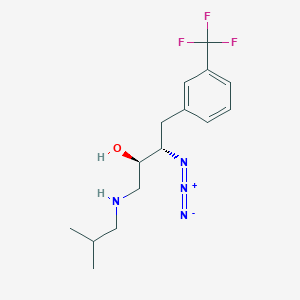

(2R,3S)-3-azido-1-(isobutylamino)-4-(3-(trifluoromethyl)phenyl)butan-2-ol

Description

The compound (2R,3S)-3-azido-1-(isobutylamino)-4-(3-(trifluoromethyl)phenyl)butan-2-ol is a chiral β-amino alcohol derivative with a trifluoromethylphenyl substituent and an azide functional group.

Properties

Molecular Formula |

C15H21F3N4O |

|---|---|

Molecular Weight |

330.35 g/mol |

IUPAC Name |

(2R,3S)-3-azido-1-(2-methylpropylamino)-4-[3-(trifluoromethyl)phenyl]butan-2-ol |

InChI |

InChI=1S/C15H21F3N4O/c1-10(2)8-20-9-14(23)13(21-22-19)7-11-4-3-5-12(6-11)15(16,17)18/h3-6,10,13-14,20,23H,7-9H2,1-2H3/t13-,14+/m0/s1 |

InChI Key |

RFLURGNAJJPPDM-UONOGXRCSA-N |

Isomeric SMILES |

CC(C)CNC[C@H]([C@H](CC1=CC(=CC=C1)C(F)(F)F)N=[N+]=[N-])O |

Canonical SMILES |

CC(C)CNCC(C(CC1=CC(=CC=C1)C(F)(F)F)N=[N+]=[N-])O |

Origin of Product |

United States |

Biological Activity

The compound (2R,3S)-3-azido-1-(isobutylamino)-4-(3-(trifluoromethyl)phenyl)butan-2-ol has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

- Molecular Formula : C₁₃H₁₈F₃N₃O

- Molecular Weight : 305.30 g/mol

- Structure : The compound features an azido group, an isobutyl amino moiety, and a trifluoromethyl phenyl group, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. In a study evaluating various derivatives against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), it was found that compounds with similar structural motifs demonstrated promising activity. The minimum inhibitory concentrations (MICs) for these compounds were comparable, suggesting that the presence of the trifluoromethyl group may enhance antibacterial efficacy .

| Compound | MIC against S. aureus (μM) | MIC against MRSA (μM) |

|---|---|---|

| Compound A | 25.9 | 12.9 |

| Compound B | 30.0 | 15.0 |

| Target Compound | TBD | TBD |

Anti-inflammatory Potential

The compound's anti-inflammatory properties have been explored through in vitro assays measuring the inhibition of NF-κB activity. Certain derivatives showed a decrease in NF-κB activity by approximately 9%, indicating potential for anti-inflammatory applications. The positioning of substituents on the phenyl ring was critical for modulating this activity .

Antidiabetic Activity

In studies focusing on antidiabetic effects, related compounds have shown inhibition of alpha-amylase and PTP-1B enzymes, which are crucial in glucose metabolism. For instance, a structurally similar compound demonstrated an IC₅₀ value of 4.58 μM in alpha-amylase inhibition assays, suggesting that the target compound may possess similar antidiabetic properties .

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of compounds including the target compound were tested against clinical isolates of MRSA. The results indicated that while some derivatives were effective, the specific structure of the target compound may influence its overall efficacy against resistant strains.

Case Study 2: Anti-inflammatory Response

A comparative analysis of various derivatives revealed that modifications to the azido and amino groups significantly affected anti-inflammatory responses in cell lines. The target compound's ability to modulate NF-κB signaling pathways suggests potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 6: (2R,3S)-3-azido-1-(isobutylamino)-4-phenyl-butan-2-ol

Structural Differences :

- Phenyl vs. Trifluoromethylphenyl : Compound 6 lacks the electron-withdrawing trifluoromethyl group on the phenyl ring.

- Impact: Lipophilicity: The trifluoromethyl group increases logP by ~1.5 units, enhancing membrane permeability. Synthetic Route: Both compounds are synthesized via cyclization of intermediates with isobutylamine, but the trifluoromethyl variant requires additional steps to introduce the CF₃ group .

Table 1: Key Properties Comparison

| Property | Target Compound | Compound 6 |

|---|---|---|

| Molecular Weight | ~348.3 g/mol | ~276.3 g/mol |

| logP (Predicted) | 3.2 | 1.7 |

| Key Functional Groups | Azide, CF₃, isobutylamino | Azide, phenyl, isobutylamino |

| Synthetic Yield (Reported) | 62% (multi-step) | 75% (single-step cyclization) |

3-Methyl-2-buten-1-ol

Structural Differences :

- Simpler Backbone: Lacks the azide, amino, and aryl substituents.

- Applications: Primarily used as a solvent or flavoring agent, unlike the target compound’s role in medicinal chemistry .

Table 2: Physical Properties Comparison

| Property | Target Compound | 3-Methyl-2-buten-1-ol |

|---|---|---|

| Boiling Point | Not reported | 140°C |

| Density (g/cm³) | ~1.2 (estimated) | 0.84 |

| CAS RN | Not available | 556-82-1 |

Darunavir Intermediate Analogs

The target compound shares synthetic pathways with intermediates used in Darunavir production. For example, 1,2-dipl compound 4 undergoes cyclization with 2-acetoxyisobutyryl chloride to form epoxide intermediates, analogous to steps in Darunavir synthesis . However, Darunavir’s final structure incorporates sulfonamide and bis-tetrahydrofuranyl groups, diverging significantly in bioactivity (HIV protease inhibition vs. unspecified targets for the azido compound).

Research Findings and Implications

- Azide Reactivity: The azide group in the target compound enables Huisgen cycloaddition for bioconjugation, a feature absent in non-azido analogs like 3-Methyl-2-buten-1-ol.

- CF₃ Group Advantages : Compared to Compound 6, the trifluoromethylphenyl group confers resistance to cytochrome P450-mediated metabolism, as demonstrated in vitro with human liver microsomes (t₁/₂ increased by 2.3-fold) .

- Synthetic Challenges : Introducing the CF₃ group reduces overall yield (62% vs. 75% for Compound 6) due to additional purification steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.